L-869298

Catalog No.
S532300
CAS No.
362718-73-8
M.F
C23H18F8N2O4S
M. Wt
570.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-869298

CAS Number

362718-73-8

Product Name

L-869298

IUPAC Name

2-[5-[(1S)-1-[3-cyclopropyloxy-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-3-yl)ethyl]-1,3-thiazol-2-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol

Molecular Formula

C23H18F8N2O4S

Molecular Weight

570.5 g/mol

InChI

InChI=1S/C23H18F8N2O4S/c24-20(25)37-16-6-3-13(9-17(16)36-14-4-5-14)15(8-12-2-1-7-33(35)11-12)18-10-32-19(38-18)21(34,22(26,27)28)23(29,30)31/h1-3,6-7,9-11,14-15,20,34H,4-5,8H2/t15-/m0/s1

InChI Key

YDLQPURWTSDWCC-HNNXBMFYSA-N

SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F

Solubility

Soluble in DMSO

Synonyms

3-(2-((3-cyclopropyloxy-4-difluoromethoxy)phenyl)-2-(5-(2-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoro)ethyl)thiazolyl)ethyl)pyridine N-oxide, L 869,298, L 869298, L 869299, L-869,298, L-869298, L-869299, L869,298, L869299

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F

Isomeric SMILES

C1CC1OC2=C(C=CC(=C2)[C@H](CC3=C[N+](=CC=C3)[O-])C4=CN=C(S4)C(C(F)(F)F)(C(F)(F)F)O)OC(F)F

Description

The exact mass of the compound 2-Thiazolemethanol, 5-((1S)-1-(3-(cyclopropyloxy)-4-(difluoromethoxy)phenyl)-2-(1-oxido-3-pyridinyl)ethyl)-alpha,alpha-bis(trifluoromethyl)- is 570.08595 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-869298, also known as FINO2, is a chemical compound recognized for its role as a ferroptosis-inducing peroxide. It is characterized by its ability to indirectly inhibit glutathione peroxidase 4, an enzyme crucial for cellular antioxidant defense, thereby contributing to oxidative stress and cell death through ferroptosis . The compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases associated with oxidative stress.

  • Reduction: This involves the addition of hydrogen or removal of oxygen, often utilizing catalysts to facilitate the process.
  • Oxidation: L-869298 can oxidize iron, which is a critical step in its mechanism of inducing ferroptosis .
  • Rearrangement: The compound may undergo structural changes under specific conditions, affecting its biological activity.

These reactions are essential for understanding how L-869298 interacts with biological systems and its potential therapeutic mechanisms.

The primary biological activity of L-869298 is its ability to induce ferroptosis, a form of regulated cell death distinct from apoptosis. This process is characterized by:

  • Inhibition of Antioxidant Pathways: By inhibiting glutathione peroxidase 4, L-869298 disrupts cellular redox balance, promoting lipid peroxidation and cell death .
  • Therapeutic Potential: Its unique mechanism positions L-869298 as a candidate for treating diseases where ferroptosis plays a role, such as cancer and neurodegenerative disorders.

Studies have indicated that compounds like L-869298 can selectively target cancer cells while sparing normal cells, making them promising agents in cancer therapy.

L-869298 can be synthesized through various methods. A notable approach includes:

  • One-Step Synthesis: This method emphasizes efficiency and simplicity, allowing for the rapid production of the compound with minimal steps. The synthesis typically involves combining specific reactants under controlled conditions to yield L-869298 directly.

The development of efficient synthesis routes is crucial for facilitating research and potential clinical applications of this compound.

L-869298 has several applications primarily in biomedical research:

  • Cancer Therapy: Its ability to induce ferroptosis makes it a candidate for treating various cancers, particularly those resistant to conventional therapies.
  • Neurodegenerative Diseases: Research suggests that modulating oxidative stress through compounds like L-869298 could provide therapeutic benefits in conditions such as Alzheimer's disease.
  • Research Tool: As a ferroptosis inducer, it serves as a valuable tool in studying the mechanisms of cell death and oxidative stress in various biological contexts.

Interaction studies involving L-869298 focus on its effects on cellular pathways and other biomolecules:

  • Glutathione Peroxidase 4: The primary interaction involves the inhibition of this enzyme, leading to increased oxidative stress within cells.
  • Iron Metabolism: Studies indicate that L-869298 affects iron homeostasis, which is critical in ferroptosis induction .

Understanding these interactions helps elucidate the compound's mechanism of action and potential side effects.

L-869298 shares similarities with several other compounds known for inducing ferroptosis or modulating oxidative stress. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
FINO2 (L-869298)Induces ferroptosis via glutathione peroxidase 4 inhibitionSelective cancer cell targeting
ErastinInduces ferroptosis by inhibiting cystine uptakeActs on cystine-glutamate antiporter
RSL3Directly inhibits glutathione peroxidase 4More potent than many other ferroptosis inducers
SorafenibMulti-targeted kinase inhibitor; induces apoptosis and ferroptosisUsed primarily in liver cancer treatment

L-869298's unique mechanism involving both oxidative stress induction and selective targeting distinguishes it from these similar compounds, making it an important focus for further research.

The exploration of L-869298 continues to reveal its potential as a therapeutic agent, particularly in oncology and neurobiology. Understanding its chemical behavior and biological interactions will be crucial for advancing its application in clinical settings.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

570.08595353 g/mol

Monoisotopic Mass

570.08595353 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2I921E370K

Wikipedia

L-869298

Dates

Modify: 2023-07-15
1: Huai Q, Sun Y, Wang H, Macdonald D, Aspiotis R, Robinson H, Huang Z, Ke H. Enantiomer discrimination illustrated by the high resolution crystal structures of type 4 phosphodiesterase. J Med Chem. 2006 Mar 23;49(6):1867-73. PubMed PMID: 16539372; PubMed Central PMCID: PMC2527038.
2: Chen CY. Practical enantioselective process for a chiral phosphodiesterase-4 inhibitor. Curr Opin Drug Discov Devel. 2005 Nov;8(6):709-22. PubMed PMID: 16312147.
3: O'Shea PD, Chen CY, Chen W, Dagneau P, Frey LF, Grabowski EJ, Marcantonio KM, Reamer RA, Tan L, Tillyer RD, Roy A, Wang X, Zhao D. Practical asymmetric synthesis of a potent PDE4 inhibitor via stereoselective enolate alkylation of a chiral aryl-heteroaryl secondary tosylate. J Org Chem. 2005 Apr 15;70(8):3021-30. PubMed PMID: 15822960.
4: Friesen RW, Ducharme Y, Ball RG, Blouin M, Boulet L, Côté B, Frenette R, Girard M, Guay D, Huang Z, Jones TR, Laliberté F, Lynch JJ, Mancini J, Martins E, Masson P, Muise E, Pon DJ, Siegl PK, Styhler A, Tsou NN, Turner MJ, Young RN, Girard Y. Optimization of a tertiary alcohol series of phosphodiesterase-4 (PDE4) inhibitors: structure-activity relationship related to PDE4 inhibition and human ether-a-go-go related gene potassium channel binding affinity. J Med Chem. 2003 Jun 5;46(12):2413-26. PubMed PMID: 12773045.

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